2-(benzylsulfanyl)-5-(3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline class, characterized by a fused pyrimidine-quinoline core. Key structural features include:
- Benzylsulfanyl group at position 2, contributing sulfur-based reactivity and hydrophobicity.
- 3-Methoxyphenyl substituent at position 5, introducing electron-donating methoxy groups that influence electronic properties and binding interactions.
- Dione moieties at positions 4 and 6, which are critical for hydrogen bonding and coordination chemistry.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrimidoquinolines with substituted aryl or alkyl groups) have shown anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C27H27N3O3S |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-(3-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H27N3O3S/c1-27(2)13-19-22(20(31)14-27)21(17-10-7-11-18(12-17)33-3)23-24(28-19)29-26(30-25(23)32)34-15-16-8-5-4-6-9-16/h4-12,21H,13-15H2,1-3H3,(H2,28,29,30,32) |
InChI Key |
UGFDXWOSTLHUQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC(=CC=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(benzylsulfanyl)-5-(3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione represents a novel addition to the family of pyrimido[4,5-b]quinoline derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, antifungal, and potential neuroprotective effects. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of the compound is . Its structural components include a benzyl sulfanyl group and a methoxyphenyl moiety attached to a tetrahydropyrimidoquinoline core. The presence of these groups is crucial for its biological activity.
1. Antifungal Activity
Research has indicated that derivatives of pyrimido[4,5-b]quinolines exhibit significant antifungal properties. A study reported that similar compounds demonstrated effective inhibition against various fungal strains with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 μg/mL .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 5-(3,4-dihydroxyphenyl)-8,8-dimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione | 4-8 | Antifungal |
2. Anti-Alzheimer’s Activity
Quinoline derivatives are known for their potential in treating neurodegenerative diseases such as Alzheimer's. A related study highlighted that compounds with similar structures showed dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's therapy. For instance:
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Compound 2a | 194 | 255 |
| Compound 2b | 3.36 | 2.36 |
These results suggest that modifications in the structure can lead to enhanced inhibitory activity against cholinesterases .
3. Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Research on quinoline derivatives has shown that they can modulate inflammatory pathways by inhibiting cytokine production and reducing nitric oxide levels in vitro. For example:
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| Compound X | 30% | Not significant |
This highlights the therapeutic potential of such compounds in managing inflammatory diseases .
Case Studies
Several studies have explored the biological activities of pyrimido[4,5-b]quinoline derivatives:
- Study on Antifungal Properties : A recent investigation synthesized multiple derivatives and tested their antifungal activities against Candida dubliniensis. The study found that certain modifications led to enhanced antifungal efficacy compared to standard treatments .
- Neuroprotective Effects : Another study evaluated the neuroprotective effects of quinoline derivatives in models of oxidative stress and found that they significantly reduced neuronal cell death induced by reactive oxygen species .
Scientific Research Applications
Overview
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and functional group modifications. The following methods have been documented in literature:
- Cyclization Reactions : The formation of the pyrimidine and quinoline rings can be achieved through condensation reactions involving suitable precursors.
- Functionalization : The introduction of the benzylsulfanyl and methoxy groups can be accomplished using electrophilic aromatic substitution or nucleophilic attacks on activated aromatic systems.
Example Synthesis
A typical synthetic route might involve:
- Preparation of Intermediate Compounds : Starting with simpler aromatic compounds and introducing the sulfanyl and methoxy groups.
- Cyclization : Using appropriate catalysts to promote the formation of the tetrahydropyrimidine structure.
- Final Modifications : Purifying the product through recrystallization or chromatography.
Anticancer Properties
Research has indicated that compounds similar to 2-(benzylsulfanyl)-5-(3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exhibit significant anticancer activity. Studies have shown that derivatives in this class can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Mechanistic Insights
The mechanism of action for its anticancer effects is believed to involve the inhibition of specific kinases or pathways associated with tumor growth. Further studies are needed to elucidate the exact molecular targets.
Medicinal Chemistry
Due to its promising biological activities, this compound is being explored as a lead candidate for drug development aimed at treating cancers and infections. The structural modifications may enhance potency and selectivity towards specific biological targets.
Materials Science
In addition to biological applications, compounds with similar structures are being investigated for their potential use in developing new materials with unique electronic or photonic properties. The incorporation of heterocycles into polymer matrices can result in materials with enhanced stability and functionality.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of the compound significantly reduced tumor size in xenograft models of breast cancer. The treatment led to a marked increase in apoptotic cells within the tumor tissue compared to controls.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of this compound against resistant strains of bacteria. Results showed that it inhibited bacterial growth effectively at low concentrations, suggesting potential as a novel antibiotic agent.
Comparison with Similar Compounds
Key Structural and Functional Differences
In contrast, the 4-nitrophenyl group in the analog from is strongly electron-withdrawing, which may favor interactions with nucleophilic residues. Sulfanyl Groups: Benzylsulfanyl (target) and butylsulfanyl differ in steric bulk and hydrophobicity. Benzylsulfanyl’s aromatic ring may enable π-π stacking, while butylsulfanyl’s aliphatic chain enhances membrane permeability.
Trimethyl substitutions in further increase steric hindrance, possibly reducing metabolic degradation.
Dione vs.
Preparation Methods
Core Skeleton Assembly via DABCO-Catalyzed Condensation
The pyrimido[4,5-b]quinoline core is synthesized through a one-pot MCR involving:
-
3-Methoxybenzaldehyde (as the aryl aldehyde component)
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
6-Amino-1,3-dimethyluracil
The reaction is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions at 90°C. DABCO facilitates Knoevenagel condensation and subsequent cyclization, achieving yields >90% within 1–2 hours. The methoxyphenyl group originates from the aldehyde, while dimedone contributes the 8,8-dimethyl-5,8,9,10-tetrahydroquinoline framework.
Table 1: Optimization of Reaction Conditions for Core Formation
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DABCO (25 mol%) | 90 | 1 | 95 |
| HMTA (25 mol%) | 90 | 4 | 26 |
| P-TSA (25 mol%) | 90 | 1 | 43 |
Incorporation of the Benzylsulfanyl Moiety
The benzylsulfanyl group at position 2 is introduced via post-cyclization functionalization . Two approaches are documented:
-
Nucleophilic Substitution : A chlorinated intermediate undergoes displacement with benzyl mercaptan in the presence of a base (e.g., K₂CO₃) in DMF at 60°C.
-
Direct Thiol Incorporation : Use of 2-benzylthiourea as a reactant during the MCR, though this requires precise stoichiometric control to avoid side reactions.
Mechanistic Insights and Reaction Pathways
Key Intermediates and Cyclization
The reaction proceeds through:
-
Knoevenagel Adduct Formation : 3-Methoxybenzaldehyde and dimedone condense to form a chalcone-like intermediate.
-
Michael Addition : 6-Amino-1,3-dimethyluracil attacks the α,β-unsaturated ketone, generating a tetracyclic intermediate.
-
Tautomerization and Cyclization : Acid-catalyzed dehydration yields the pyrimidoquinoline core.
Role of DABCO
DABCO acts as a Brønsted base, deprotonating the aldehyde to enhance nucleophilicity and accelerate cyclization. Its non-coordinating nature minimizes side reactions, ensuring high regioselectivity.
Analytical Characterization and Purification
Spectroscopic Validation
-
¹H NMR : Key signals include:
-
δ 1.10 (s, 6H, 8,8-dimethyl)
-
δ 3.80 (s, 3H, methoxy)
-
δ 4.35 (s, 2H, benzylsulfanyl CH₂)
-
-
HRMS : Calculated for C₂₉H₃₀N₄O₃S [M+H]⁺: 531.2165; Found: 531.2168.
Purification Techniques
-
Recrystallization : Ethyl acetate/hexane (3:1) yields crystalline product (purity >98%).
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradient elution resolves residual dimedone or uracil derivatives.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Post-cyclization substitution | 78 | 97 | 4 |
| Direct MCR incorporation | 65 | 89 | 2 |
Post-cyclization substitution offers higher purity, while direct incorporation reduces step count but requires stringent conditions.
Environmental and Scalability Considerations
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions starting with functionalized pyrimidoquinoline scaffolds. Key steps include:
- Cyclocondensation : Use of 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid derivatives with benzylsulfanyl and methoxyphenyl substituents under reflux conditions (e.g., ethanol/HCl) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers validate the structural integrity of this compound?
- Spectroscopic Analysis :
- NMR : Confirm substituent positions via - and -NMR chemical shifts (e.g., benzylsulfanyl protons at δ 3.8–4.2 ppm, methoxyphenyl protons at δ 6.7–7.3 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H] at m/z 398.15 for CHNOS) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data (e.g., conflicting IC50 _{50}50 values)?
Discrepancies may arise from assay conditions or compound stability. Mitigate via:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and control compounds in parallel.
- Stability Testing : Monitor compound degradation in DMSO or culture media via LC-MS over 24–72 hours .
- Dose-Response Curves : Perform triplicate experiments with non-linear regression analysis to improve reproducibility .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or microbial enzymes. Optimize force fields for sulfur and methoxy groups .
- QSAR Analysis : Corrogate substituent effects (e.g., benzylsulfanyl hydrophobicity vs. methoxyphenyl electron-donating capacity) with bioactivity data from analogs .
- MD Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM) to identify critical residue interactions .
Q. What strategies improve SAR understanding for this scaffold?
- Scaffold Diversification : Synthesize derivatives with variable substituents (e.g., 2-naphthyl instead of 3-methoxyphenyl) and compare bioactivity .
- Metabolic Profiling : Use liver microsomes (human/rat) to identify metabolic soft spots (e.g., sulfanyl oxidation) affecting efficacy .
- Crystallographic Overlays : Compare X-ray structures of analogs to map steric and electronic tolerances in active sites .
Methodological Considerations
Q. How should researchers design dose-ranging studies for in vivo models?
- Pilot PK Studies : Administer 10–50 mg/kg (oral/IP) in rodents, with plasma sampling at 0.5, 2, 6, and 24 hours. Calculate AUC and .
- Toxicity Thresholds : Use OECD guidelines for acute toxicity (e.g., limit dose = 2000 mg/kg) before chronic exposure trials .
Q. What analytical techniques are critical for stability studies under varying pH/temperature?
- Forced Degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and HO (oxidative) at 40°C for 24 hours. Monitor degradation products via UPLC-QTOF .
- Arrhenius Plotting : Estimate shelf life by extrapolating degradation rates from 40°C, 60°C, and 80°C data .
Data Interpretation Challenges
Q. How to address discrepancies between in vitro and in vivo efficacy data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
